9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,4-Dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with nitro groups and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene typically involves a multi-step process:
Nitration of Fluorene: The initial step involves the nitration of fluorene to introduce nitro groups at the 2, 4, 5, and 7 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzylidene Derivative: The next step involves the condensation of the nitrated fluorene with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would require optimization for scale-up. This includes the use of continuous flow reactors for nitration and condensation reactions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of nitro groups, makes it a candidate for drug development. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which 9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene exerts its effects depends on its interaction with molecular targets. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
9-Benzylidene-2,4,5,7-tetranitro-9H-fluorene: Lacks the methoxy groups, which can affect its electronic properties and reactivity.
9-(3,4-Dimethoxybenzylidene)-2,4,5,7-tetranitroanthracene: Similar structure but with an anthracene core, which can influence its photophysical properties.
9-(3,4-Dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-xanthene:
Uniqueness
The presence of both nitro and methoxy groups in 9-(3,4-dimethoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene makes it unique in terms of its electronic properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H14N4O10 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
9-[(3,4-dimethoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C22H14N4O10/c1-35-19-4-3-11(6-20(19)36-2)5-14-15-7-12(23(27)28)9-17(25(31)32)21(15)22-16(14)8-13(24(29)30)10-18(22)26(33)34/h3-10H,1-2H3 |
InChI Key |
YLFVEEBHHRKQCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.